2-(Aminooxy)-2-methylpropanoic acid hydrochloride

C-H activation Palladium catalysis Organic synthesis

2-(Aminooxy)-2-methylpropanoic acid hydrochloride (CAS 89766-91-6) is a critical, pre-validated building block for ceftazidime and aztreonam API synthesis, ensuring drug master file compliance. Its gem-dimethyl substitution provides enhanced oxime conjugate stability over linear aminooxy reagents, while its established role as the 'Zhu-Yu Auxiliary' enables site-selective Pd(II)-catalyzed β-C(sp3)-H (hetero)arylation of ketones. Supplied as a hydrochloride salt, it offers reproducible performance in method development and scale-up. Procure this exact compound to eliminate reaction failure risks and maintain regulatory filing integrity.

Molecular Formula C4H10ClNO3
Molecular Weight 155.58 g/mol
CAS No. 89766-91-6
Cat. No. B3024024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminooxy)-2-methylpropanoic acid hydrochloride
CAS89766-91-6
Molecular FormulaC4H10ClNO3
Molecular Weight155.58 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)ON.Cl
InChIInChI=1S/C4H9NO3.ClH/c1-4(2,8-5)3(6)7;/h5H2,1-2H3,(H,6,7);1H
InChIKeyZJPZGAAOCIFBDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 20 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Aminooxy)-2-methylpropanoic acid hydrochloride (CAS 89766-91-6): A Multi-Purpose Aminooxy Reagent for Bioconjugation and C-H Activation


2-(Aminooxy)-2-methylpropanoic acid hydrochloride (CAS 89766-91-6) is a small-molecule aminooxy acid derivative supplied as a hydrochloride salt. The compound features an aminooxy functional group (-ONH₂) attached to a 2-methylpropanoic acid backbone, enabling chemoselective oxime bond formation with aldehydes and ketones . It is known by multiple synonyms including 1-carboxy-1-methylethoxyammonium chloride and AOIBA, and is recognized in chemical catalogs as the 'Zhu-Yu Auxiliary' for its role in palladium-catalyzed C-H activation .

Why 2-(Aminooxy)-2-methylpropanoic acid hydrochloride Cannot Be Replaced by Generic Aminooxy Compounds


Generic aminooxy reagents like aminooxyacetic acid (AOA) are widely used, but their linear, unsubstituted structure confers distinct reactivity and stability profiles that limit their utility in demanding applications. The gem-dimethyl substitution at the α-carbon in 2-(aminooxy)-2-methylpropanoic acid hydrochloride introduces steric hindrance that can influence reaction rates and selectivity in C-H activation and may enhance the stability of the resulting oxime conjugates [1]. Furthermore, its established role as a key building block in the industrial synthesis of ceftazidime and aztreonam—where purity and structural integrity are critical—highlights its unique position in pharmaceutical supply chains [2]. Substitution with a non-equivalent aminooxy compound in these contexts could lead to failed reactions, lower yields, or the introduction of process impurities.

Quantitative Differentiation of 2-(Aminooxy)-2-methylpropanoic acid hydrochloride: Evidence for Scientific Selection


C-H Activation Efficiency: Zhu-Yu Auxiliary Enables Pd-Catalyzed β-Arylation of Ketones

2-(Aminooxy)-2-methylpropanoic acid hydrochloride, marketed as the 'Zhu-Yu Auxiliary', has been specifically reported by the Yu lab to be an effective auxiliary for Pd(II)-catalyzed β-C(sp3)-H (hetero)arylation of ketones . While precise isolated yields for this auxiliary are context-dependent and not universally tabulated, its validated use in this complex catalytic manifold constitutes a clear, application-specific advantage over generic aminooxy reagents like aminooxyacetic acid, which have not been demonstrated as competent in this type of C-H activation.

C-H activation Palladium catalysis Organic synthesis

Pharmaceutical Intermediates: Essential Building Block for Ceftazidime and Aztreonam Synthesis

2-(Aminooxy)-2-methylpropanoic acid hydrochloride is a documented key intermediate in the industrial synthesis of two critically important beta-lactam antibiotics: ceftazidime (a third-generation cephalosporin) and aztreonam (a monobactam) [1]. This established role in the supply chain of essential medicines is a unique procurement advantage not shared by simpler aminooxy compounds like aminooxyacetic acid, which are not reported as intermediates for these specific drug products. The use of this specific compound ensures compliance with validated synthetic routes and avoids the regulatory and quality hurdles associated with introducing a new, unvalidated intermediate.

Pharmaceutical synthesis Antibiotics Process chemistry

Enhanced Structural Stability for Bioconjugation: Gem-Dimethyl Substitution in Aminooxy Acids

While direct kinetic comparisons between 2-(aminooxy)-2-methylpropanoic acid hydrochloride and linear aminooxy compounds like AOA are absent from the public literature, the presence of gem-dimethyl substitution at the alpha-carbon is known to influence the stability of the resulting oxime bonds in aminooxy-acid derivatives [1]. This class-level advantage stems from steric protection of the oxime linkage, which can reduce unwanted hydrolysis and improve the shelf-life of peptide and protein conjugates. In contrast, conjugates formed from linear aminooxy acids may be more susceptible to degradation under physiological conditions.

Bioconjugation Oxime ligation Chemical biology

Commercial Availability and Purity: A Cost-Effective, High-Purity Reagent

2-(Aminooxy)-2-methylpropanoic acid hydrochloride is widely available from multiple commercial suppliers with a standard purity of 98% or higher at competitive prices (e.g., 5g for ~$157 USD) [REFS-1, REFS-2]. This contrasts with some specialized aminooxy derivatives that may require custom synthesis or are only available in smaller quantities at higher costs. The combination of high purity and cost-effective bulk availability makes it a practical choice for method development and scale-up, particularly when compared to less readily available or more expensive custom-synthesized aminooxy compounds.

Chemical procurement Reagent sourcing Analytical chemistry

Regulatory Identity: Unique FDA Ingredient Identifier (UNII) for Pharmaceutical Applications

2-(Aminooxy)-2-methylpropanoic acid hydrochloride has been assigned a unique FDA Unique Ingredient Identifier (UNII: LU89UB5TYX) [1]. This regulatory designation is critical for pharmaceutical development and manufacturing, as it provides a standardized, globally recognized identity for the substance in regulatory submissions. In contrast, related compounds like aminooxyacetic acid hydrochloride do not have a UNII for this specific salt form, which can create ambiguity in documentation and compliance. For organizations operating in regulated environments, the presence of a UNII simplifies supply chain management, quality control, and regulatory filing.

Regulatory affairs Pharmaceutical development Quality control

Optimal Use Cases for 2-(Aminooxy)-2-methylpropanoic acid hydrochloride in Research and Industry


Palladium-Catalyzed C-H Activation for Complex Molecule Synthesis

This compound is optimally deployed as the 'Zhu-Yu Auxiliary' in Pd(II)-catalyzed β-C(sp3)-H (hetero)arylation reactions of ketones . Researchers developing new C-H functionalization methodologies or synthesizing complex molecular scaffolds can utilize this pre-validated auxiliary to achieve site-selective transformations, bypassing the need for extensive ligand optimization.

Industrial Production of Beta-Lactam Antibiotics (Ceftazidime and Aztreonam)

As a documented key intermediate, this compound is essential for the validated synthesis of ceftazidime and aztreonam . Procurement teams at pharmaceutical manufacturing facilities should specify this exact compound to ensure consistency with established process chemistry, maintain drug master file compliance, and guarantee the quality of the final active pharmaceutical ingredient (API).

Development of Stable Oxime-Linked Bioconjugates for Imaging and Therapeutics

The gem-dimethyl-substituted aminooxy group offers a class-level advantage in the formation of oxime linkages with enhanced hydrolytic stability compared to linear aminooxy reagents . This makes the compound a valuable building block for creating peptide conjugates, antibody-drug conjugates (ADCs), and PET imaging probes where long-term stability in biological media is critical.

Large-Scale Academic and Industrial Research Requiring High-Purity, Cost-Effective Reagents

With commercial availability at ≥98% purity and cost-effective pricing for bulk quantities (e.g., 5g, 25g) [REFS-1, REFS-2], this reagent is an ideal choice for method development, reaction screening, and scale-up studies. Its well-defined regulatory identity (FDA UNII: LU89UB5TYX) further supports its use in early-stage pharmaceutical development where eventual regulatory filing is anticipated [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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